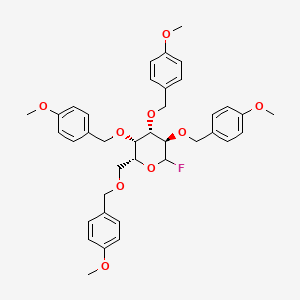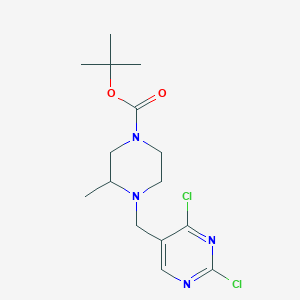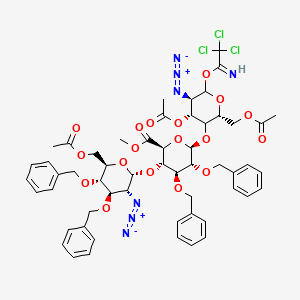
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is a synthetic carbohydrate derivative. This compound is characterized by the presence of four methoxybenzyl groups attached to the galactopyranosyl ring, along with a fluoride group. It is primarily used in the field of organic chemistry for various synthetic applications and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride typically involves the protection of hydroxyl groups in D-galactopyranose with methoxybenzyl groups, followed by the introduction of a fluoride group. The general steps are as follows:
Protection of Hydroxyl Groups: D-galactopyranose is reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride to protect the hydroxyl groups.
Introduction of Fluoride Group: The protected galactopyranose is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoride group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted with other nucleophiles.
Deprotection Reactions: The methoxybenzyl groups can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection Reactions: Acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with a thiol would yield a thioglycoside.
Deprotection Reactions: The major product is D-galactopyranosyl fluoride with free hydroxyl groups.
科学研究应用
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential role in drug development, particularly in the design of glycomimetic drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various synthetic processes.
作用机制
The mechanism of action of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride involves its ability to participate in glycosylation reactions. The methoxybenzyl groups serve as protecting groups, allowing selective reactions at specific hydroxyl positions. The fluoride group can act as a leaving group in substitution reactions, facilitating the formation of glycosidic bonds.
相似化合物的比较
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl fluoride
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl fluoride
- 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride
Uniqueness
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is unique due to the presence of methoxybenzyl protecting groups, which offer different reactivity and stability compared to acetyl or benzyl groups. This makes it particularly useful in specific synthetic applications where selective deprotection or stability under certain conditions is required.
属性
分子式 |
C38H43FO9 |
|---|---|
分子量 |
662.7 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane |
InChI |
InChI=1S/C38H43FO9/c1-40-30-13-5-26(6-14-30)21-44-25-34-35(45-22-27-7-15-31(41-2)16-8-27)36(46-23-28-9-17-32(42-3)18-10-28)37(38(39)48-34)47-24-29-11-19-33(43-4)20-12-29/h5-20,34-38H,21-25H2,1-4H3/t34-,35+,36+,37-,38?/m1/s1 |
InChI 键 |
RJUZNXWKMPSCTC-CTIUUEMMSA-N |
手性 SMILES |
COC1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC |
规范 SMILES |
COC1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11830249.png)



![2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830269.png)
![2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830275.png)

![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11830294.png)
![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)
![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)

![9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-](/img/structure/B11830316.png)

